5-(3,5-Dimethylpiperazin-1-yl)-2-nitroaniline
Overview
Description
5-(3,5-Dimethylpiperazin-1-yl)-2-nitroaniline is a nitrogen-containing heterocyclic compound It features a piperazine ring substituted with two methyl groups and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylpiperazin-1-yl)-2-nitroaniline typically involves the reaction of 3,5-dimethylpiperazine with 2-nitroaniline under specific conditions. One common method includes:
Starting Materials: 3,5-dimethylpiperazine and 2-nitroaniline.
Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction.
Procedure: The reactants are mixed and heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethylpiperazin-1-yl)-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other substituents.
Oxidation: The piperazine ring can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Reduction: 5-(3,5-Dimethylpiperazin-1-yl)-2-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3,5-Dimethylpiperazin-1-yl)-2-nitroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study the interactions of nitrogen-containing heterocycles with biological systems, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylpiperazin-1-yl)-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in binding to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-(3,5-Dimethylpiperazin-1-yl)-2-aminoaniline: A reduced form of the compound with an amino group instead of a nitro group.
3,5-Dimethylpiperazine: The parent compound without the nitroaniline moiety.
2-Nitroaniline: The nitroaniline moiety without the piperazine ring.
Uniqueness
5-(3,5-Dimethylpiperazin-1-yl)-2-nitroaniline is unique due to the combination of the piperazine ring and the nitroaniline moiety. This structure imparts specific chemical and biological properties that are not present in the individual components or other similar compounds.
Properties
IUPAC Name |
5-(3,5-dimethylpiperazin-1-yl)-2-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-8-6-15(7-9(2)14-8)10-3-4-12(16(17)18)11(13)5-10/h3-5,8-9,14H,6-7,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTASVJFNJXDROV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC(=C(C=C2)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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